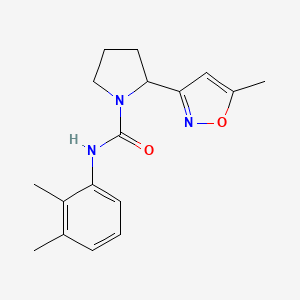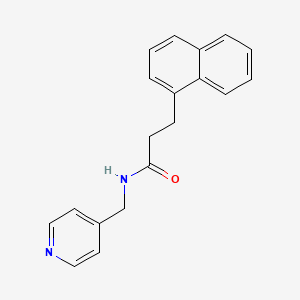![molecular formula C22H25N3O4S B4498003 1-ACETYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE](/img/structure/B4498003.png)
1-ACETYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Overview
Description
1-ACETYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a complex organic compound that features a combination of indole, pyrrolidine, and sulfonamide groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-ACETYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves multiple steps, including the formation of the indole core, the introduction of the pyrrolidine moiety, and the attachment of the sulfonamide group. The synthetic route typically starts with the preparation of the indole nucleus, followed by the functionalization of the indole ring to introduce the sulfonamide group. The pyrrolidine moiety is then attached through a series of reactions involving amide bond formation and acetylation .
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
1-ACETYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-ACETYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 1-ACETYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-ACETYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE include other indole derivatives, pyrrolidine-containing compounds, and sulfonamides. These compounds share structural similarities but may differ in their specific biological activities and applications. For example:
Indole derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Pyrrolidine-containing compounds: Often used in drug discovery due to their ability to interact with various biological targets.
Sulfonamides: Widely used as antibiotics and in other therapeutic applications.
The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct biological properties and potential therapeutic benefits .
Properties
IUPAC Name |
1-acetyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-16(26)25-12-10-17-13-20(8-9-21(17)25)30(28,29)23-14-18-5-2-3-6-19(18)15-24-11-4-7-22(24)27/h2-3,5-6,8-9,13,23H,4,7,10-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQCANHENMUHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3CN4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B4497922.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B4497924.png)
![3-{[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-METHYL-1-PHENYLUREA](/img/structure/B4497931.png)
![1-[5-(3-METHOXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]-4-METHYLPIPERIDINE](/img/structure/B4497937.png)
![6-(3-fluorophenyl)-3-[(4-phenyl-1-piperazinyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4497950.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B4497977.png)
![2-(3,4-dimethoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole](/img/structure/B4497985.png)
![N-(2-Chlorophenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B4497995.png)
![7-(4-fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4498011.png)
![methyl [(8-oxo-6-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4498017.png)
![1-(ETHANESULFONYL)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4498025.png)

![N-tert-butyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide](/img/structure/B4498034.png)
